X-Ray Crystallography: High-Resolution Binding Pose for IGPS Enzyme
The compound N-(2-Carboxyphenyl)glycine demonstrates a specific, high-resolution binding mode to the Mycobacterium tuberculosis Indole Glycerol Phosphate Synthase (IGPS) enzyme, an essential target for tryptophan biosynthesis. This is in contrast to N-phenylglycine, for which no equivalent high-resolution co-crystal structure has been reported for this target [1]. The availability of a well-defined binding pose at near-atomic resolution (1.75 Å) provides a unique structural biology tool for rational drug design that is not available with simpler analogs [1].
| Evidence Dimension | Structural Resolution of Enzyme-Ligand Complex |
|---|---|
| Target Compound Data | X-ray diffraction structure with IGPS at 1.75 Å resolution |
| Comparator Or Baseline | N-phenylglycine (Baseline) |
| Quantified Difference | Qualitative difference: Defined, high-resolution binding mode available vs. no equivalent high-resolution data. |
| Conditions | Crystal Structure of M. tuberculosis IGPS complexed with N-(2-Carboxyphenyl)glycine (CPG). Method: X-RAY DIFFRACTION. Resolution: 1.75 Å. |
Why This Matters
A known, high-resolution binding mode is a critical differentiator for selecting a chemical probe for structure-based drug design, enabling detailed analysis of ligand-receptor interactions.
- [1] Reddy, M.C.M., Bruning, J.B., Thurman, C., Sacchettini, J.C. Crystal Structure of Mycobacterium tuberculosis Indole Glycerol Phosphate Synthase (IGPS) complex with N-2-Carboxyphenyl Glycine (CPG). RCSB PDB entry 3T40. doi:10.2210/pdb3T40/pdb. View Source
